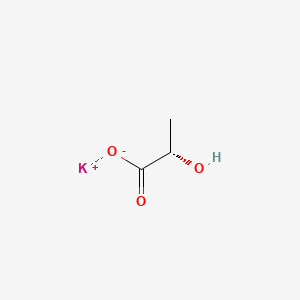

Potassium L-lactate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZLMBHDXVLRIX-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074379 | |

| Record name | Potassium L-Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85895-78-9 | |

| Record name | Potassium (S)-lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085895789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, potassium salt (1:1), (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium L-Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (S)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM LACTATE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY5YM0QKQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Effects of Potassium L-Lactate on Microbial Growth and Metabolism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium L-lactate is a potassium salt of L-lactic acid widely recognized for its efficacy as an antimicrobial agent, particularly within the food industry.[1] Its primary function is bacteriostatic, inhibiting the growth of a broad spectrum of spoilage and pathogenic bacteria rather than causing cell death.[2][3] The antimicrobial mechanism of this compound is multifactorial, involving the reduction of water activity (aw), disruption of intracellular pH homeostasis, and interference with normal metabolic functions.[2][4][5] It is particularly effective against gram-positive bacteria such as Listeria monocytogenes and Clostridium perfringens.[2][6] This technical guide provides a comprehensive overview of the quantitative effects of this compound on microbial growth, details common experimental protocols for its evaluation, and illustrates its metabolic impact through signaling pathway diagrams.

Mechanism of Antimicrobial Action

The inhibitory effects of this compound on microbial cells are not attributed to a single mode of action but rather a combination of physical and metabolic stressors.[2] The lactate (B86563) ion is considered the primary active component responsible for these effects.[7]

1.1 Reduction of Water Activity (aw) Organic salts like potassium lactate lower the water activity of the substrate, which restricts the amount of water available for microbial metabolic processes.[4][5] This osmotic stress forces the cell into a survival state, diverting energy from proliferation to maintaining homeostasis.[4]

1.2 Disruption of Intracellular pH (pHi) A widely accepted theory suggests that the undissociated form of lactic acid, present in equilibrium, can penetrate the microbial cell membrane.[4][5] Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton (H⁺) and lowering the intracellular pH.[5] The cell must then expend significant cellular energy, in the form of ATP, to actively pump these protons out to maintain its internal pH.[4] This energy expenditure depletes the resources available for growth and division.[4] However, it is noteworthy that some studies have not been able to demonstrate this intracellular pH-lowering effect, suggesting other mechanisms may be equally or more significant.[3]

1.3 Interference with Cellular Metabolism Potassium lactate can directly interfere with cellular energy generation by inhibiting ATP production.[5] Furthermore, studies on Listeria monocytogenes have shown that lactate stress can induce a metabolic shift. The cell moves away from efficient aerobic respiration and toward the fermentative production of acetoin (B143602) from pyruvate.[4] This metabolic rerouting is a strategy to prevent further acidification of the cytoplasm but is a less efficient energy-yielding pathway, thereby impeding cell proliferation.[4]

References

- 1. Potassium lactate - Wikipedia [en.wikipedia.org]

- 2. Buy Potassium lactate | 996-31-6 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. etnafoodsafety.com [etnafoodsafety.com]

- 5. ams.usda.gov [ams.usda.gov]

- 6. Inhibition of Clostridium perfringens growth by potassium lactate during an extended cooling of cooked uncured ground turkey breasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Growth Suppression of Listeria monocytogenes by Lactates in Broth, Chicken, and Beef - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Potassium L-Lactate in Cellular Respiration: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Long considered a metabolic waste product, L-lactate has emerged as a critical player in cellular bioenergetics, acting as a primary fuel for mitochondrial respiration in various cell types, including neurons, cardiomyocytes, and cancer cells. This technical guide provides a comprehensive overview of the multifaceted role of potassium L-lactate in cellular respiration. It delves into the metabolic pathways, signaling cascades, and experimental evidence that underscore the significance of L-lactate as a key oxidative substrate. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the core concepts to facilitate a deeper understanding for researchers and professionals in drug development. While the focus of current research is heavily on the lactate (B86563) anion, the potential contribution of the potassium counter-ion in modulating mitochondrial function is also considered.

L-Lactate as a Mitochondrial Fuel Source

Contrary to the classical view of lactate as a byproduct of anaerobic glycolysis, a paradigm shift has positioned it as a crucial energy substrate that fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[1] This is facilitated by the intracellular lactate shuttle, where lactate produced in the cytosol is transported into the mitochondria for oxidation.[2]

Mitochondrial Transport of L-Lactate

The transport of L-lactate across the inner mitochondrial membrane is a critical step for its utilization. Evidence suggests the involvement of monocarboxylate transporters (MCTs) and a putative L-lactate/H+ symporter.[3] Once inside the mitochondrial matrix, L-lactate is converted to pyruvate (B1213749).

Conversion to Pyruvate and Entry into the TCA Cycle

Within the mitochondria, the enzyme lactate dehydrogenase (LDH) catalyzes the oxidation of L-lactate to pyruvate, with the concurrent reduction of NAD+ to NADH.[1][2] This newly formed pyruvate can then be decarboxylated by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA, which subsequently enters the TCA cycle. The NADH produced from L-lactate oxidation directly fuels the electron transport chain (ETC), contributing to ATP synthesis.

Quantitative Data on L-Lactate-Mediated Cellular Respiration

The following tables summarize key quantitative data from studies investigating the impact of L-lactate on cellular respiration.

Table 1: L-Lactate Concentrations in Biological Milieus

| Biological Context | Typical L-Lactate Concentration | Reference |

| Resting Human Blood | 0.5 - 2.0 mM | [4] |

| Intense Exercise (Human Blood) | > 15-20 mM | [4] |

| Tumor Microenvironment | 10 - 40 mM | [5] |

Table 2: Effect of L-Lactate on Mitochondrial Oxygen Consumption Rate (OCR)

Data adapted from a study on T-cells incubated in plasma-like media for 1 hour.

| Respiratory State | OCR (pmols/s/million T-cells) at 0.5 mM L-lactate | OCR (pmols/s/million T-cells) at 4.0 mM L-lactate | Fold Change | Reference |

| Routine Respiration | ~15 | ~18 | ~1.2 | [4][6] |

| LEAK Respiration (Proton Leak) | ~5 | ~7.5 | ~1.5 | [4][6] |

| Maximal Respiration (FCCP-uncoupled) | ~40 | ~48 | ~1.2 | [4][6] |

Signaling Pathways Modulated by L-Lactate

L-lactate is not merely a metabolite but also a signaling molecule, or "lactormone," that can influence gene expression and cellular function.[2]

Activation of Mitochondrial Biogenesis

L-lactate has been shown to induce mitochondrial biogenesis, the process of generating new mitochondria.[7][8] This is primarily mediated through the activation of key signaling pathways involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[9][10][11]

-

AMPK Activation: Increased intracellular lactate can lead to an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK, in turn, can phosphorylate and activate PGC-1α.[10][11][12]

-

PGC-1α Upregulation: L-lactate has been shown to increase the expression of PGC-1α, a master regulator of mitochondrial biogenesis.[2][9] PGC-1α then co-activates nuclear respiratory factors (NRFs) 1 and 2, which drive the expression of mitochondrial transcription factor A (TFAM) and other genes required for mitochondrial DNA replication and transcription.

The Potential Role of the Potassium Ion

While the lactate anion has been the primary focus of research, the role of the potassium cation (K+) in the context of this compound should not be overlooked. The inner mitochondrial membrane contains various potassium channels (mitoK), including ATP-sensitive (mitoKATP) and calcium-activated (mitoBKCa) channels.[13] The influx of K+ into the mitochondrial matrix can influence:

-

Mitochondrial membrane potential (ΔΨm): K+ influx can cause a transient depolarization of the inner mitochondrial membrane.

-

Matrix volume: The accumulation of K+ ions in the matrix can lead to swelling.

-

Respiratory rate: Changes in ΔΨm and matrix volume can modulate the activity of the electron transport chain.

A synergistic effect of potassium and lactate on cellular respiration is plausible, where lactate provides the fuel and potassium modulates the mitochondrial environment for optimal function. However, direct experimental evidence for this synergy is currently limited and represents an area for future investigation.

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol is a generalized procedure for the isolation of mitochondria for subsequent functional assays.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondrial Isolation Buffer (e.g., containing sucrose, MOPS, and EGTA)

-

Dounce homogenizer or similar

-

Refrigerated centrifuge

-

Respiration Buffer (e.g., containing KCl, KH2PO4, MgCl2, and EGTA)

Procedure:

-

Harvest cells from culture plates and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Mitochondrial Isolation Buffer.

-

Homogenize the cells on ice using a Dounce homogenizer until ~80-90% of cells are lysed (monitor with a microscope).

-

Transfer the homogenate to a centrifuge tube and centrifuge at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Gently wash the mitochondrial pellet by resuspending in Mitochondrial Isolation Buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in an appropriate volume of Respiration Buffer for immediate use in functional assays.

Measurement of Oxygen Consumption Rate (OCR) using High-Resolution Respirometry

This protocol outlines the measurement of OCR in isolated mitochondria using a Seahorse XF Analyzer or similar instrument.

Materials:

-

Isolated mitochondria

-

Respiration Buffer

-

Substrates: this compound, pyruvate, malate, succinate, ADP

-

Inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

-

Seahorse XF Analyzer and appropriate microplate

Procedure:

-

Determine the protein concentration of the isolated mitochondrial suspension.

-

Dilute the mitochondria in Respiration Buffer to the desired seeding concentration and add to the wells of the Seahorse microplate.

-

Centrifuge the plate to adhere the mitochondria to the bottom of the wells.

-

Prepare stock solutions of substrates and inhibitors in Respiration Buffer.

-

Load the injector ports of the sensor cartridge with the desired compounds (e.g., Port A: this compound + malate; Port B: ADP; Port C: Oligomycin; Port D: FCCP, followed by Rotenone/Antimycin A).

-

Calibrate the Seahorse XF Analyzer and place the cell plate in the instrument.

-

Run the assay, which will measure the basal OCR and the response to the injected compounds.

-

Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Conclusion and Future Directions

This compound is a pivotal molecule in cellular respiration, serving as a primary fuel for mitochondria and as a signaling molecule that can induce mitochondrial biogenesis. The understanding of its role has significant implications for various fields, from exercise physiology to cancer biology and neurodegenerative diseases. While the function of the lactate anion is increasingly well-characterized, the specific contribution of the potassium cation warrants further investigation. Future research should focus on elucidating the potential synergistic effects of potassium and lactate on mitochondrial function and cellular bioenergetics. A deeper understanding of these mechanisms could open new avenues for therapeutic interventions targeting cellular metabolism in a range of pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]

- 3. Lactate as substrate for mitochondrial respiration in alveolar epithelial type II cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of lactate concentration on T‐cell phenotype and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Exogenous L-lactate administration in rat hippocampus increases expression of key regulators of mitochondrial biogenesis and antioxidant defense [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. L-Lactate Protects Skin Fibroblasts against Aging-Associated Mitochondrial Dysfunction via Mitohormesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Lactate Activates AMPK Remodeling of the Cellular Metabolic Profile and Promotes the Proliferation and Differentiation of C2C12 Myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PGC-1alpha, SIRT1 and AMPK, an energy sensing network that controls energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lactate and potassium fluxes from human skeletal muscle during and after intense, dynamic, knee extensor exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

Potassium L-Lactate as a Carbon Source for Bacterial Fermentation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium L-lactate, the potassium salt of L-lactic acid, is emerging as a versatile and efficient carbon source for bacterial fermentation. Its utilization by a diverse range of microorganisms, from industrial workhorses like Escherichia coli to gut commensals and pathogens, has significant implications for various fields, including biofuel production, synthesis of value-added chemicals, and understanding host-microbe interactions. This technical guide provides a comprehensive overview of the core principles governing the use of this compound in bacterial fermentation, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

L-lactate is a key metabolite in many biological systems, serving as both a product of fermentation and a substrate for further metabolic conversions.[1][2] Bacteria have evolved sophisticated mechanisms to transport and metabolize L-lactate, enabling them to thrive in lactate-rich environments such as the mammalian gut and sites of inflammation.[3][4] Understanding these processes is critical for harnessing the metabolic potential of bacteria for biotechnological applications and for elucidating the role of lactate (B86563) in health and disease.

This guide will delve into the metabolic pathways of L-lactate utilization, the regulation of these pathways, and the quantitative aspects of fermentation, presenting data in a clear and comparative format. Furthermore, it will provide detailed experimental protocols for researchers seeking to utilize this compound as a carbon source in their own fermentation studies.

Data Presentation: Quantitative Analysis of L-Lactate Fermentation

The efficiency of this compound as a carbon source is best understood through the quantitative analysis of bacterial growth, substrate consumption, and product formation. The following tables summarize key fermentation parameters from various studies, providing a comparative overview of different bacterial species.

| Bacterium | Initial L-Lactate (mM) | Specific Growth Rate (h⁻¹) | Doubling Time (min) | Reference |

| Escherichia coli | Not specified | - | ~91 | [5] |

| Pseudomonas aeruginosa | 40 | ~0.3 | - | [6] |

Table 1: Growth Kinetics of Bacteria on L-Lactate as a Sole Carbon Source. This table presents the specific growth rates and doubling times of bacteria utilizing L-lactate as the primary carbon and energy source.

| Bacterium | Initial L-Lactate (mM) | Butyrate (B1204436) Yield (mol/mol lactate) | Propionate Yield (mol/mol lactate) | Acetate (B1210297) Yield (mol/mol lactate) | Reference |

| Clostridium sp. BPY5 | 66 - 104 | Major Product | - | - | [6][7] |

| Mixed Fecal Microflora 1 | 30 | 0.60 | - | - | [8][9] |

| Mixed Fecal Microflora 2 | 30 | 0.61 | - | - | [8][9] |

| Mixed Fecal Microflora 3 | 30 | 0.27 | 0.37 | - | [8][9] |

| Electrofermentation with Mixed Culture | 150 | - | 0.48 | Produced | [2][10][11][12] |

Table 2: Product Yields from L-Lactate Fermentation. This table summarizes the molar yields of major fermentation products, such as butyrate, propionate, and acetate, from the metabolism of L-lactate by different bacteria and mixed microbial communities.

| Bacterium | Fermentation Condition | L-Lactate Consumed (g/L) | Product Concentration (g/L) | Productivity (g/L/h) | Reference |

| Engineered E. coli 090B3 | Anaerobic, 42°C | Glucose-based | L-Lactate: 142.2 | 6.77 | [12][13][14] |

| Engineered E. coli RR1 (pta ldhA with L-LDH) | Anaerobic | Glucose-based | L-Lactate: 45 | ~0.67 | [3] |

| Enterococcus gallinarum EB1 | Anaerobic Batch | Glucose-based | L-Lactate: 45.0 | - | [15] |

Table 3: L-Lactate Production from Other Carbon Sources in Engineered and Wild-Type Bacteria. This table provides data on the production of L-lactate from glucose in various bacterial strains, highlighting the potential for high-titer production through metabolic engineering.

Metabolic and Signaling Pathways

The bacterial utilization of L-lactate is a tightly regulated process involving specific transporters and enzymes. In many bacteria, including Escherichia coli, the genes for L-lactate metabolism are organized in an operon, the lldPRD operon.[1][2][16][17][18]

L-Lactate Metabolic Pathway

The central pathway for L-lactate utilization involves its transport into the cell and subsequent oxidation to pyruvate.

Regulation of the lldPRD Operon in E. coli

The expression of the lldPRD operon is controlled by the transcriptional regulator LldR, which acts as both a repressor and an activator in response to the presence of L-lactate.[16][17][18]

Experimental Protocols

General Anaerobic Fermentation Protocol

This protocol outlines a general procedure for conducting anaerobic bacterial fermentation using this compound as the primary carbon source.

Methodology:

-

Media Preparation:

-

Prepare a basal fermentation medium appropriate for the bacterium of interest (e.g., M9 minimal medium for E. coli).

-

Supplement the medium with a defined concentration of this compound as the sole carbon source (e.g., 20-100 mM).

-

Add other necessary nutrients, such as nitrogen sources (e.g., ammonium (B1175870) chloride), phosphate (B84403) sources, and trace minerals.

-

For anaerobic conditions, add a reducing agent (e.g., cysteine-HCl) and a redox indicator (e.g., resazurin).

-

-

Sterilization:

-

Dispense the medium into anaerobic culture vessels (e.g., serum bottles or a bioreactor).

-

Seal the vessels with butyl rubber stoppers and aluminum crimps.

-

Sterilize by autoclaving at 121°C for 15-20 minutes.

-

-

Pre-culture Preparation:

-

Inoculate a single colony of the desired bacterial strain into a small volume of appropriate liquid medium (e.g., LB broth or the defined fermentation medium).

-

Incubate overnight under suitable conditions (e.g., 37°C with shaking for facultative anaerobes).

-

-

Inoculation:

-

Aseptically transfer a specific volume of the pre-culture into the sterile fermentation medium to achieve a desired initial optical density (OD), typically at 600 nm (OD₆₀₀) of 0.05-0.1.

-

-

Anaerobic Incubation:

-

Incubate the cultures under strict anaerobic conditions at the optimal temperature for the bacterium.

-

If using a bioreactor, maintain anaerobic conditions by sparging with an oxygen-free gas (e.g., N₂ or a mixture of N₂/CO₂).

-

Maintain a constant pH using a pH controller and the automated addition of an acid (e.g., HCl) or base (e.g., NaOH or KOH).

-

Provide gentle agitation to ensure uniform suspension of cells.

-

-

Periodic Sampling:

-

At regular time intervals, aseptically withdraw samples from the culture.

-

Use one aliquot to measure cell growth by monitoring the OD₆₀₀.

-

Centrifuge another aliquot to separate the cells from the supernatant. Store the supernatant at -20°C for later analysis of substrate consumption and product formation.

-

Quantification of L-Lactate and Short-Chain Fatty Acids (SCFAs) by HPLC

This protocol provides a method for the simultaneous quantification of L-lactate and major SCFA products (acetate, propionate, and butyrate) in fermentation broth.[5][19][20][21][22]

Methodology:

-

Sample Preparation:

-

Thaw the frozen supernatant samples.

-

Acidify the samples to a pH < 2 by adding a small volume of a concentrated acid (e.g., sulfuric acid or phosphoric acid). This step protonates the organic acids, making them suitable for reverse-phase chromatography.

-

Filter the acidified samples through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column suitable for organic acid analysis (e.g., Hypersil Gold aQ).

-

Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) or a phosphate buffer at a low pH.

-

Flow Rate: A typical flow rate of 0.5-1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40-60°C) to ensure reproducible retention times.

-

Detection: UV detection at a wavelength of 210 nm.

-

-

Standard Curve Preparation:

-

Prepare stock solutions of L-lactic acid, acetic acid, propionic acid, and butyric acid of known concentrations in the mobile phase.

-

Create a series of standards by serially diluting the stock solutions to cover the expected concentration range in the samples.

-

Inject the standards into the HPLC system to generate a calibration curve for each compound by plotting peak area against concentration.

-

-

Sample Analysis:

-

Inject the prepared samples into the HPLC system.

-

Identify the peaks corresponding to L-lactate and the SCFAs based on their retention times compared to the standards.

-

Quantify the concentration of each compound in the samples by comparing their peak areas to the respective standard curves.

-

Conclusion

This compound is a valuable carbon source for a wide array of bacterial fermentation processes. Its efficient utilization by various microorganisms, coupled with the potential for high-yield production of valuable chemicals like butyrate and propionate, underscores its importance in biotechnology and microbial research. The ability to metabolically engineer bacteria to enhance L-lactate production or consumption further expands its utility. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and optimize the use of this compound in their specific applications. A thorough understanding of the underlying metabolic and regulatory pathways, as depicted in the provided diagrams, is essential for the rational design of fermentation strategies and the development of novel biotechnological processes. Future research will likely focus on further elucidating the intricate regulatory networks governing lactate metabolism in diverse bacterial species and on engineering more robust and efficient microbial cell factories for the conversion of this compound into desired products.

References

- 1. journals.asm.org [journals.asm.org]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Homofermentative Production of d- or l-Lactate in Metabolically Engineered Escherichia coli RR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell factories converting lactate and acetate to butyrate: Clostridium butyricum and microbial communities from dark fermentation bioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of Butyrate from Lactate by a Newly Isolated Clostridium sp. BPY5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Selecting for lactic acid producing and utilising bacteria in anaerobic enrichment cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. study.com [study.com]

- 11. sg.idtdna.com [sg.idtdna.com]

- 12. Highly efficient L-lactate production using engineered Escherichia coli with dissimilar temperature optima for L-lactate formation and cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Production of L-Lactic Acid Using Various Carbon Sources by Enterococcus Gallinarum EB1 - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 16. Dual role of LldR in regulation of the lldPRD operon, involved in l-Lactate metabolism in Escherichia coli. [diposit.ub.edu]

- 17. Dual Role of LldR in Regulation of the lldPRD Operon, Involved in l-Lactate Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dual Role of LldR in Regulation of the <i>lldPRD</i> Operon, Involved in <scp>l</scp> -Lactate Metabolism in <i>Escheri… [ouci.dntb.gov.ua]

- 19. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of Short-Chain Fatty Acids and Lactic Acid in Biosamples by High Performance Liquid Chromatography with Pre-Column Derivatization [spkx.net.cn]

- 21. researchgate.net [researchgate.net]

- 22. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. | Semantic Scholar [semanticscholar.org]

The Impact of Potassium L-Lactate on Gene Expression in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium L-lactate, the potassium salt of L-lactic acid, has emerged as a significant modulator of gene expression in mammalian cells, extending its role beyond that of a simple metabolic byproduct. Historically viewed in the context of the Warburg effect in cancer cells, recent research has illuminated its function as a signaling molecule that can instigate profound changes in the cellular transcriptome. This technical guide provides an in-depth exploration of the core mechanisms through which this compound influences gene expression, with a focus on histone lactylation, receptor-mediated signaling, and other key pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this multifaceted molecule and its potential therapeutic implications.

This guide summarizes key quantitative data from various studies, offers detailed experimental protocols for investigating lactate's effects, and provides visual representations of the critical signaling pathways involved.

Core Mechanisms of L-Lactate-Mediated Gene Regulation

L-lactate exerts its influence on gene expression through several distinct, yet potentially interconnected, mechanisms:

-

Histone Lactylation: A landmark discovery identified histone lactylation as a novel epigenetic modification.[1][2][3][4] In this process, the lactyl group from lactyl-CoA is covalently attached to lysine (B10760008) residues on histone tails.[5] This modification alters chromatin structure, thereby directly influencing the transcription of target genes.[1][2] Increased intracellular lactate (B86563), often a consequence of hypoxia or high glycolytic rates, serves as the precursor for histone lactylation.[1][3] This mechanism has been particularly noted in macrophages, where it plays a role in the temporal regulation of gene expression during polarization, suggesting a "lactate clock" that can switch gene expression programs from pro-inflammatory to homeostatic.[1][4]

-

G-Protein Coupled Receptor 81 (GPR81/HCAR1) Signaling: L-lactate is the endogenous ligand for GPR81, a G-protein coupled receptor.[6] Upon binding of lactate, GPR81 activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.[1][3] This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] The reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing the expression of genes involved in metabolism, inflammation, and cell survival.[2][3]

-

NMDA Receptor Modulation: In neuronal cells, L-lactate has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor activity.[7][8][9] This potentiation is thought to be mediated by an increase in the intracellular NADH/NAD+ ratio upon lactate metabolism.[7] The enhanced NMDA receptor signaling can then trigger downstream cascades, including the Erk1/2 pathway, leading to the expression of synaptic plasticity-related genes such as Arc, c-Fos, and Zif268.[7][8][9][10]

Quantitative Data on Gene Expression Changes

The following tables summarize the quantitative changes in gene expression observed in mammalian cells upon treatment with L-lactate from various studies.

Table 1: Upregulated Genes in Response to L-Lactate Treatment

| Gene | Cell Type | Lactate Conc. | Treatment Duration | Fold Change | Reference |

| ARG1 | M1 Macrophages | Endogenous | 24 hours | > 5 | [1] |

| VEGFA | Myocardial Macrophages | 20 mM | 24 hours | ~2.5 | [11] |

| IL10 | Myocardial Macrophages | 20 mM | 24 hours | ~2 | [11] |

| TXNIP | Bovine Granulosa Cells | 10 mM | Not Specified | 21.97 | [12] |

| H19 | Bovine Granulosa Cells | 10 mM | Not Specified | 12.36 | [12] |

| PTX3 | Bovine Granulosa Cells | 10 mM | Not Specified | > 2 | [13] |

| RGS2 | Bovine Granulosa Cells | 10 mM | Not Specified | > 2 | [13] |

| LDHA | Bovine Granulosa Cells | 10 mM | Not Specified | > 2 | [13] |

| Arc | Cortical Neurons | 20 mM | 1 hour | > 2 | [14] |

| c-Fos | Cortical Neurons | 20 mM | 1 hour | > 2 | [14] |

| Zif268 | Cortical Neurons | 20 mM | 1 hour | > 2 | [14] |

| BMP10 | hiPSC-Cardiomyocytes | 20 mM | Various | > 1.5 | [15] |

| LIN28 | hiPSC-Cardiomyocytes | 20 mM | Not Specified | Upregulated | [15] |

| TCIM | hiPSC-Cardiomyocytes | 20 mM | Not Specified | Upregulated | [15] |

| DNA Repair Genes | Human Cancer Cells | 10 mM | 48-72 hours | Varies | [16] |

Table 2: Downregulated Genes in Response to L-Lactate Treatment

| Gene | Cell Type | Lactate Conc. | Treatment Duration | Fold Change | Reference |

| VNN1 | Bovine Granulosa Cells | 10 mM | Not Specified | Downregulated | [12] |

| SLC27A2 | Bovine Granulosa Cells | 10 mM | Not Specified | Downregulated | [12] |

| GFRA1 | Bovine Granulosa Cells | 10 mM | Not Specified | Downregulated | [12] |

| MYC | Bovine Granulosa Cells | 10 mM | Not Specified | Downregulated | [12] |

| CYP19A1 | Bovine Granulosa Cells | 10 mM | Not Specified | Downregulated | [13] |

| FSHR | Bovine Granulosa Cells | 10 mM | Not Specified | Downregulated | [13] |

| LHCGR | Bovine Granulosa Cells | 10 mM | Not Specified | Downregulated | [13] |

| GRIK1 | hiPSC-Cardiomyocytes | 20 mM | Not Specified | Downregulated | [15] |

| DGKK | hiPSC-Cardiomyocytes | 20 mM | Not Specified | Downregulated | [15] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Histone lactylation links metabolism and gene regulation — Synthesis-Based BioFusion Technology Lab [biochemistry.khu.ac.kr]

- 6. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactate promotes plasticity gene expression by potentiating NMDA signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. L-lactate induces specific genome wide alterations of gene expression in cultured bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lactate promotes specific differentiation in bovine granulosa cells depending on lactate uptake thus mimicking an early post-LH stage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | L-Lactate Regulates the Expression of Synaptic Plasticity and Neuroprotection Genes in Cortical Neurons: A Transcriptome Analysis [frontiersin.org]

- 15. The generation of a lactate-rich environment stimulates cell cycle progression and modulates gene expression on neonatal and hiPSC-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lactate Upregulates the Expression of DNA Repair Genes, Causing Intrinsic Resistance of Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Potassium L-Lactate on Intracellular pH Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted influence of potassium L-lactate on the regulation of intracellular pH (pHi). The intricate interplay between the lactate (B86563) anion and the potassium cation orchestrates a complex series of events that modulate the activity of key ion transporters and signaling pathways, ultimately impacting cellular function. This document delves into the core mechanisms, presents detailed experimental protocols for studying these phenomena, and summarizes relevant quantitative data to facilitate a deeper understanding and inform future research and drug development endeavors.

Core Mechanisms of this compound in pHi Regulation

The effect of this compound on intracellular pH is not attributable to a single mechanism but rather to the synergistic actions of its constituent ions, L-lactate and potassium, on various cellular transport systems.

1.1. The Role of L-Lactate and Monocarboxylate Transporters (MCTs)

L-lactate transport across the plasma membrane is primarily mediated by a family of proton-linked monocarboxylate transporters (MCTs).[1][2] These transporters co-transport one lactate molecule with one proton (H+).[1] The direction of transport is dictated by the prevailing lactate and proton gradients across the membrane.

-

Lactate Influx and Intracellular Acidification: In cells with a lower intracellular lactate concentration compared to the extracellular environment, the influx of L-lactate via MCTs is accompanied by an influx of protons, leading to a decrease in intracellular pH (acidification).[3][4]

-

Lactate Efflux and pHi Regulation: Conversely, in highly glycolytic cells that produce large amounts of lactic acid, the efflux of lactate and protons via MCTs is a crucial mechanism for maintaining pHi within a viable range and preventing excessive intracellular acidification.[2]

1.2. The Influence of Potassium on pHi Regulators

Potassium ions play a critical role in maintaining the membrane potential and influencing the activity of various ion transporters that are secondarily involved in pHi regulation.

-

Na+/K+-ATPase: This primary active transporter maintains the steep sodium and potassium gradients across the plasma membrane. Its activity can be indirectly influenced by pH changes. For instance, intracellular acidification can lead to an increase in intracellular sodium via the Na+/H+ exchanger, which in turn stimulates the Na+/K+-ATPase.[3]

-

Potassium Channels: The membrane potential, largely set by potassium channels, influences the driving force for proton and other ion movements. Some potassium channels, such as the two-pore domain potassium (K2P) channels, are themselves gated by changes in both intracellular and extracellular pH.[5] For example, the TREK-1 channel, a type of K2P channel, is activated by intracellular acidosis, and this activation is modulated by lactate.[6] This creates a feedback loop where changes in pHi can alter potassium conductance, which in turn can affect the activity of other pH-regulating transporters.

-

Na+/H+ Exchanger (NHE): This is a major regulator of pHi, extruding one proton in exchange for one sodium ion. The activity of NHE is highly sensitive to intracellular pH, being stimulated by acidification.[3] The sodium gradient established by the Na+/K+-ATPase is the primary driving force for NHE-mediated proton extrusion.

1.3. Synergistic Effects of this compound

When a cell is exposed to this compound, the following events can occur:

-

L-Lactate/H+ Co-transport: L-lactate enters the cell via MCTs, bringing protons with it and causing an initial intracellular acidification.

-

Activation of Acid-Extruding Mechanisms: The resulting drop in pHi activates the Na+/H+ exchanger (NHE) to extrude the excess protons.

-

Potassium-Mediated Modulation: The accompanying increase in extracellular potassium concentration can depolarize the cell membrane. This change in membrane potential can alter the driving forces for various ion transporters, including those involved in pHi regulation. Furthermore, changes in intracellular and extracellular potassium concentrations can directly modulate the activity of certain potassium channels, which in turn can influence the membrane potential and, consequently, the activity of other pH regulators.[7][8]

Data Presentation

While direct quantitative data for the combined effect of this compound on pHi is limited in the public domain, the following tables summarize the effects of L-lactate and varying potassium concentrations on intracellular pH and related parameters based on available literature.

Table 1: Effect of L-Lactate on Intracellular pH (pHi)

| Cell Type | Lactate Concentration | Change in pHi | Measurement Technique | Reference |

| Salamander Proximal Tubule | 3.6 mM (luminal) | Increase of ~0.2 pH units | Ion-selective microelectrodes | [9] |

| Salamander Proximal Tubule | 3.6 mM (basolateral) | Decrease of ~0.08 pH units | Ion-selective microelectrodes | [9] |

| Lactic Acid Bacteria | < 30 mM | Significant reduction | Not specified | [10] |

| Rat Hepatocytes | Varied | Influx of H+ | BCECF fluorescence | [11] |

| CHO Cells | 5 mM | Near-membrane extracellular acidification | pHluorin fluorescence | [4] |

Table 2: Influence of Potassium on pHi and Related Transporters

| Cell Type | Experimental Condition | Measured Parameter | Observation | Measurement Technique | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat Skeletal Muscle | Potassium depletion | Intracellular pH | Decrease | Not specified |[7] | | Rat Skeletal Muscle | Hyperkalemia | Intracellular pH | Increase | Not specified |[7] | | Vascular Smooth Muscle Cells (SHR) | Low extracellular [K+] (2-8 mmol/L) | NHE-1 activity | Increased activity at lower [K+] | Not specified | | | Rat Kidney | L-lactate (15 mM) perfusion | K+ excretion | Markedly increased | Not specified | |

Experimental Protocols

Accurate measurement of intracellular pH is crucial for studying the effects of this compound. The following are detailed methodologies for commonly used techniques.

3.1. Measurement of Intracellular pH using Fluorescent Dyes

3.1.1. Using BCECF-AM

2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a widely used fluorescent indicator for measuring pHi in the physiological range.[12][13]

-

Principle: BCECF-AM is a cell-permeant, non-fluorescent compound. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the fluorescent, pH-sensitive BCECF molecule in the cytoplasm. BCECF has a pKa of approximately 6.98, making it ideal for measuring pHi in the physiological range of 6.5-7.5.[13] The fluorescence emission is ratiometric, with an excitation maximum that shifts from ~440 nm at acidic pH to ~490 nm at alkaline pH, while the emission is typically measured at ~535 nm.[12]

-

Protocol:

-

Cell Preparation: Plate cells on coverslips or in a suitable imaging chamber and allow them to adhere.

-

Dye Loading: Prepare a stock solution of BCECF-AM (e.g., 1 mM in anhydrous DMSO). Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 2-5 µM. Incubate the cells with the BCECF-AM solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells 2-3 times with the physiological buffer to remove extracellular dye.

-

Measurement: Mount the coverslip or chamber on a fluorescence microscope equipped with an appropriate filter set for ratiometric imaging (excitation at ~440 nm and ~490 nm, emission at ~535 nm). Acquire fluorescence images at both excitation wavelengths.

-

Calibration: To convert the fluorescence ratio to pHi, a calibration curve is necessary. This is typically achieved by incubating the cells in a high-potassium buffer containing a protonophore like nigericin. This equilibrates the intracellular and extracellular pH. By exposing the cells to a series of calibration buffers with known pH values, a plot of the 490/440 nm fluorescence ratio versus pH can be generated.

-

3.1.2. Using SNARF-1

Seminaphthorhodafluor (SNARF-1) is another ratiometric fluorescent dye for pHi measurement.

-

Principle: SNARF-1 exhibits a pH-dependent shift in its emission spectrum. When excited at a single wavelength (e.g., 514 nm or 535 nm), the emission maximum shifts from ~580 nm in acidic conditions to ~640 nm in alkaline conditions.[14]

-

Protocol:

-

Cell Preparation: Similar to the BCECF protocol.

-

Dye Loading: Prepare a stock solution of SNARF-1-AM (e.g., 1 mM in DMSO). Dilute to a working concentration of 5-10 µM in a physiological buffer. Incubate cells for 15-30 minutes at 37°C.

-

Washing: Wash cells thoroughly with buffer.

-

Measurement: Use a fluorescence microscope or a fluorometer with appropriate filter sets to measure the fluorescence intensity at two emission wavelengths (e.g., 580 nm and 640 nm) while exciting at a single wavelength.

-

Calibration: Perform an in situ calibration using high-potassium buffers of known pH containing nigericin, similar to the BCECF calibration.

-

3.2. Measurement of Intracellular pH using Ion-Selective Microelectrodes

Ion-selective microelectrodes (ISMs) provide a direct and continuous measurement of intracellular ion activities, including H+.[15][16]

-

Principle: A microelectrode with a tip diameter of less than 1 µm is fabricated with a liquid ion-exchange membrane that is selective for H+. When the microelectrode is inserted into a cell, a potential difference develops across the membrane that is proportional to the logarithm of the intracellular H+ activity. A separate reference electrode is used to measure the membrane potential, which is then subtracted from the ISM signal to obtain the pH-dependent potential.[16]

-

Protocol:

-

Microelectrode Fabrication: Pull glass capillaries to a fine tip. Silanize the tip to make it hydrophobic. Back-fill the tip with a proton-selective liquid ion-exchanger. Fill the remainder of the electrode with a back-filling solution.

-

Calibration: Calibrate the microelectrode using a series of standard buffer solutions with known pH values to determine its slope and response characteristics.

-

Cell Impalement: Using a micromanipulator, carefully impale a single cell with both the pH-selective microelectrode and a reference microelectrode to measure membrane potential.

-

Measurement: Record the potential difference from both electrodes continuously. The intracellular pH is calculated from the difference between the two potentials after calibration.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Figure 1: Signaling pathways in pHi regulation by this compound.

Figure 2: Experimental workflows for measuring intracellular pH.

Figure 3: Logical relationships in this compound's effect on pHi.

References

- 1. Intracellular Shuttle: The Lactate Aerobic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactic acid - Wikipedia [en.wikipedia.org]

- 3. Effects of pH on Potassium: New Explanations for Old Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Separate Gating Mechanisms Mediate the Regulation of K2P Potassium Channel TASK-2 by Intra- and Extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactate modulates the intracellular pH sensitivity of human TREK1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Effect of electroneutral luminal and basolateral lactate transport on intracellular pH in salamander proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamic Changes of Intracellular pH in Individual Lactic Acid Bacterium Cells in Response to a Rapid Drop in Extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactate supply as a determinant of the distribution of intracellular pH within the hepatic lobule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bio-rad.com [bio-rad.com]

- 14. Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring intracellular ion concentrations with multi-barrelled microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Modulatory Role of Potassium L-Lactate in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically considered a metabolic waste product of anaerobic glycolysis, L-lactate has emerged as a critical signaling molecule and a key regulator of metabolic pathways. This technical guide provides a comprehensive overview of the function of L-lactate, with a particular focus on potassium L-lactate, in modulating cellular metabolism. It delves into its role as a signaling molecule through receptor-mediated and epigenetic mechanisms, its function as a metabolic fuel, and the potential interplay of the potassium ion in these processes. This document is intended to be a resource for researchers, scientists, and drug development professionals working in the fields of metabolism, cell biology, and pharmacology.

L-Lactate as a Signaling Molecule ("Lactormone")

Beyond its role as an energy substrate, L-lactate acts as a signaling molecule, or "lactormone," influencing a variety of cellular processes through two primary mechanisms: receptor-mediated signaling and epigenetic modifications.

GPR81/HCAR1-Mediated Signaling

L-lactate is the endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[1] GPR81 is highly expressed in adipocytes, but also found in other tissues like the brain, muscle, and liver.[1] Activation of GPR81 by L-lactate initiates several downstream signaling cascades, leading to diverse metabolic effects.

Signaling Pathways:

-

Inhibition of Lipolysis: In adipocytes, L-lactate-mediated activation of GPR81 couples to a Gαi/o protein, leading to the inhibition of adenylyl cyclase (AC). This reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of Protein Kinase A (PKA).[2] The reduced PKA activity leads to decreased phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL), ultimately inhibiting the breakdown of triglycerides into free fatty acids.[3]

-

Modulation of Neuronal Activity: In the nervous system, L-lactate and GPR81 are involved in neurovisual development and neuroprotection.[1][4] L-lactate, through GPR81, can activate both Protein Kinase C (PKC) and PKA signaling pathways in neurons.[1]

-

Tumor Metabolism and Cachexia: In the context of cancer, tumor-derived lactate (B86563) can activate GPR81 in adipose tissue, leading to a signaling cascade involving Gαi/o, Gβγ, RhoA/ROCK1, and p38 MAPK. This pathway promotes the browning of white adipose tissue and lipolysis, contributing to cancer cachexia.[5]

Epigenetic Regulation via Histone Lactylation

A groundbreaking discovery revealed that L-lactate is not just a signaling molecule for cell surface receptors but also a precursor for a novel epigenetic modification: histone lactylation.[6][7] This process involves the addition of a lactyl group to lysine (B10760008) residues on histone proteins, directly from lactyl-CoA, which is derived from lactate.[6]

Histone lactylation serves as a "lactate clock," linking cellular metabolic states, particularly glycolysis, to gene expression.[6][7] Increased glycolytic activity, as seen in cancer cells (the Warburg effect) or activated immune cells, leads to higher intracellular lactate levels and subsequently, increased histone lactylation.[6][8] This modification can alter chromatin structure and directly stimulate the transcription of specific genes.[6][9]

For example, in M1 macrophages, a delayed increase in histone lactylation during the late phase of polarization induces the expression of homeostatic genes involved in wound healing, such as Arg1.[6] In cancer, histone lactylation can promote the expression of genes involved in tumor progression and immune evasion.[8][9]

L-Lactate as a Metabolic Fuel

Contrary to its former reputation as a waste product, L-lactate is a primary metabolic fuel for various tissues, including the heart, brain, and skeletal muscle.[10][11] The "lactate shuttle" hypothesis describes the transport of lactate between different cells and tissues, where it can be oxidized to pyruvate and enter the tricarboxylic acid (TCA) cycle for energy production.[12]

-

Mitochondrial Oxidation: Lactate can be transported into the mitochondria via monocarboxylate transporters (MCTs) and oxidized to pyruvate by mitochondrial lactate dehydrogenase (mLDH).[13] Pyruvate is then converted to acetyl-CoA and enters the TCA cycle.

-

Gluconeogenesis: In the liver and kidneys, lactate serves as a major precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources.[14]

The Role of the Potassium Ion

While the metabolic and signaling functions of the lactate anion are well-documented, the specific role of the accompanying cation, such as potassium in this compound, is less defined but potentially significant.

-

Influence on Potassium Homeostasis: The administration of L-lactate has been shown to influence plasma potassium levels. For instance, an infusion of lactic acid can lead to a decrease in arterial plasma potassium concentration by promoting its uptake into the liver.[14] This suggests that using this compound could directly impact cellular potassium homeostasis.

-

Interplay with Potassium Channels: The effects of lactate can be mediated or influenced by potassium channels. ATP-sensitive potassium (KATP) channels are implicated in mediating the effects of lactate on neuronal firing frequency and membrane potential.[4] Furthermore, a lactate-permeable ion channel in astrocytes is activated by potassium-induced depolarization, suggesting a feedback loop where neuronal activity (which releases potassium) can trigger lactate release from astrocytes.[2][15]

The use of this compound, as opposed to sodium L-lactate, may therefore have distinct effects on cellular excitability and function due to the direct influence on the extracellular and potentially intracellular potassium concentrations. However, direct comparative studies on the metabolic effects of this compound versus other lactate salts are limited.

Quantitative Data on L-Lactate's Metabolic Effects

The following tables summarize quantitative data from various studies on the effects of L-lactate on gene expression and metabolic parameters.

Table 1: L-Lactate Induced Changes in Gene Expression in Bovine Granulosa Cells

| Gene | Fold Change (L-lactate vs. NaCl control) | Function |

| TXNIP | 21.97 | Thioredoxin interacting protein |

| H19 | 10.53 | Long non-coding RNA |

| AHSG | 8.89 | Alpha-2-HS-glycoprotein |

| RGS2 | 7.91 | Regulator of G-protein signaling 2 |

| PTX3 | 7.23 | Pentraxin 3 |

| VNN1 | -4.55 | Vanin 1 |

| SLC27A2 | -4.35 | Solute carrier family 27 member 2 |

| GFRA1 | -4.17 | GDNF family receptor alpha 1 |

| MYC | -3.85 | MYC proto-oncogene |

| CYP19A1 | -3.70 | Cytochrome P450 family 19 subfamily A member 1 |

| (Data adapted from a microarray analysis of cultured bovine granulosa cells treated with L-lactate)[5] |

Table 2: Effect of L-Lactate on Renal Function in Perfused Rat Kidney

| Parameter | Without Lactate | With 15 mM L-Lactate | P-value |

| Renal Oxygen Consumption (μmol/min/g) | 2.0 ± 1.0 | 4.0 ± 1.1 | < 0.05 |

| Fractional Excretion of Sodium (%) | 47.3 ± 1.8 | 19.3 ± 2.4 | < 0.001 |

| Fractional Excretion of K+ (%) | 68 ± 12 | 181 ± 29 | < 0.001 |

| (Data represents the mean ± SEM from experiments on isolated perfused rat kidneys)[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

L-Lactate Measurement in Cell Culture Supernatant

This protocol describes a colorimetric assay to determine the concentration of L-lactate in cell culture supernatants using lactate dehydrogenase (LDH) activity.

Materials:

-

Tris-Base (0.2 mol/L, pH 8.2)

-

β-NAD (22 mg/mL)

-

INT (10 mg/mL in 67% MeOH)

-

1-Methoxy-PMS (25 mg/mL in DMSO)

-

L-LDH (5 mg/mL)

-

Sodium L-lactate (1 mol/L stock solution)

-

Cell culture medium (e.g., RPMI)

-

96-well microplate

-

Microplate absorbance reader

Procedure:

-

Standard Preparation: Prepare L-lactate standards with concentrations ranging from 0.375 to 12 mmol/L by diluting the sodium L-lactate stock in the cell culture medium.

-

Assay Buffer Preparation: For a 96-well plate, prepare 5 mL of Assay Buffer by mixing:

-

4250 μL of Tris-Base (0.2 mol/L, pH 8.2)

-

500 μL of β-NAD

-

250 μL of INT

-

1 μL of L-LDH

-

1.1 μL of 1-Methoxy-PMS

-

-

Assay Procedure:

-

Add 50 µL of each standard and cell culture supernatant sample to separate wells of the 96-well plate.

-

Add 50 µL of the prepared Assay Buffer to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 492 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the L-lactate concentration in the samples.

(This protocol is adapted from a cost-effective colorimetric L-lactate assay.)[17]

Histone Lactylation Analysis using CUT&RUN Assay

This protocol outlines the key steps for profiling the genomic distribution of histone lactylation using the Cleavage Under Targets and Release Using Nuclease (CUT&RUN) assay.

Materials:

-

Cells (e.g., in vitro derived primary cells or in vivo sorted cells)

-

Antibody against histone lactylation (anti-Kla)

-

Positive control antibody (e.g., H3K4me3)

-

Negative control antibody (e.g., Rabbit Isotype Control)

-

pA-MNase (protein A-Micrococcal Nuclease fusion protein)

-

DNA purification kit

-

Reagents for qPCR or library preparation for sequencing

Procedure:

-

Cell Preparation: Harvest and wash the cells. For in vivo sorted cells, as few as 50,000 cells can be used.

-

Permeabilization and Antibody Incubation: Permeabilize the cells and incubate with the anti-Kla antibody (and control antibodies in parallel reactions) overnight at 4°C.

-

pA-MNase Binding: Add pA-MNase, which will bind to the antibody-histone complexes.

-

Nuclease Activation and Cleavage: Activate the MNase with Ca2+ to cleave the DNA surrounding the antibody-bound histone.

-

Release and DNA Purification: Release the cleaved DNA fragments and purify the DNA.

-

Analysis:

-

qPCR: Use qPCR to quantify the enrichment of specific genomic loci.

-

Sequencing: Prepare a library from the purified DNA and perform next-generation sequencing to obtain a genome-wide profile of histone lactylation.

-

(This protocol is a simplified overview based on an adapted CUT&RUN protocol for histone lactylation profiling.)

Conclusion

The understanding of L-lactate's role in cellular physiology has undergone a paradigm shift, from a metabolic byproduct to a central player in metabolic regulation and signaling. This compound, through its lactate component, modulates key metabolic pathways via GPR81-mediated signaling and epigenetic control through histone lactylation. Furthermore, the potential influence of the potassium ion on cellular electrophysiology and ion homeostasis adds another layer of complexity to its biological effects. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in exploring the therapeutic potential of modulating lactate-related pathways. Further research is warranted to fully elucidate the specific contributions of the potassium ion in the context of L-lactate's diverse biological functions.

References

- 1. ATP-Sensitive Potassium Channel-Mediated Lactate Effect on Orexin Neurons: Implications for Brain Energetics during Arousal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic mechanism of ATP action in Na(+)-K(+)-Cl- cotransport of HeLa cells determined by Rb+ influx studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modern Perspective of Lactate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-lactate induces specific genome wide alterations of gene expression in cultured bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of pH on Potassium: New Explanations for Old Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of sodium L-lactate and sodium racemic lactate on intraoperative acid-base status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. An acute infusion of lactic acid lowers the concentration of potassium in arterial plasma by inducing a shift of potassium into cells of the liver in fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lactate metabolism in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Channel-mediated lactate release by K⁺-stimulated astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brain lactate kinetics: Modeling evidence for neuronal lactate uptake upon activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Modeling of Hyperpolarized 13C Label Exchange between Pyruvate and Lactate in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Analysis of lactate metabolism-related genes and their association with immune infiltration in septic shock via bioinformatics method [frontiersin.org]

- 15. Channel-Mediated Lactate Release by K+-Stimulated Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lactate increases potassium secretion by perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Potassium L-lactate in Tissue Engineering Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic field of tissue engineering continually seeks innovative biomaterials that can actively guide and stimulate cellular processes to promote tissue regeneration. Lactate (B86563), traditionally viewed as a metabolic byproduct, is now recognized as a critical signaling molecule, or "lactormone," with multifaceted roles in angiogenesis, immunomodulation, and cell proliferation and differentiation. This technical guide explores the preliminary yet promising role of incorporating Potassium L-lactate into tissue engineering scaffolds. While direct research on this compound is emerging, this document synthesizes findings from studies on L-lactate and sodium L-lactate to delineate the potential therapeutic benefits and underlying mechanisms of action for this compound-releasing scaffolds. This guide provides an in-depth overview of relevant experimental protocols, quantitative data from analogous systems, and the key signaling pathways implicated in lactate-mediated tissue regeneration.

Data Presentation: Quantitative Effects of Lactate in Tissue Engineering Contexts

The following tables summarize quantitative data from studies investigating the effects of lactate on key cellular processes relevant to tissue engineering. It is important to note that these studies primarily utilized L-lactate or sodium L-lactate; however, the bioactive component is the L-lactate anion, making these findings highly relevant to the potential effects of this compound.

Table 1: Effect of Lactate on Chondrocyte Matrix Synthesis

| Lactate Concentration | Exposure Duration | Key Outcome | Finding | Reference |

| 100 mM | 8 hours | Matrix Synthesis | Significantly enhanced cartilage-specific matrix synthesis. | [1] |

| Pulsed Addition | Not specified | Gene Expression | More efficient in promoting COL2A1 expression. | [1] |

Table 2: Lactate Release from Scaffolds

| Scaffold Composition | Release System | Duration of Sustained Release | Daily Lactate Release | Reference |

| Poly(lactic acid) (PLA) with Proteinase K | Enzymatic Degradation | >10 days | Modulatable | [2][3] |

| Alginate Hydrogel with PLA/Proteinase K fibers | Composite System | >10 days | Approx. 6 mM |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are adapted protocols for the fabrication of lactate-releasing scaffolds, which can be modified for the inclusion of this compound.

Protocol 1: Fabrication of a Lactate-Releasing Alginate Hydrogel Assembled with Electrospun Fibers

This protocol is adapted from a study that developed a composite system for both immediate and sustained lactate release.

Materials:

-

Poly(lactic acid) (PLA)

-

Proteinase K

-

Chloroform

-

Acetone

-

Alginic acid

-

This compound

-

Calcium chloride (CaCl2)

-

Milli-Q water

Procedure:

-

Electrospinning of PLA/Proteinase K Microfibers (MFs):

-

Prepare a 16.6% w/v PLA solution by dissolving PLA in a 2:1 v/v chloroform:acetone mixture.

-

Incorporate Proteinase K into the PLA solution at a desired concentration (e.g., 26.0 mg of enzyme per 1 g of PLA).

-

Stir the solution magnetically for 3 hours to ensure homogeneity.

-

Electrospin the solution to produce PLA/Proteinase K MFs.

-

-

Plasma Treatment of MFs:

-

Apply a low-pressure oxygen plasma treatment to the electrospun MFs to increase their hydrophilicity, which enhances their assembly with the hydrogel.

-

-

Assembly of MFs with this compound/Alginate Hydrogel:

-

Prepare an alginic acid aqueous solution.

-

Immerse the plasma-treated MFs in the alginic acid solution.

-

Prepare a gelling solution of CaCl2 containing this compound at the desired concentration.

-

Immerse the MF-containing alginic acid construct in the this compound/CaCl2 solution to induce gelation.

-

The resulting composite scaffold will provide a burst release of this compound from the hydrogel and a sustained release from the enzymatic degradation of the PLA fibers.

-

Protocol 2: Fabrication of a Five-Layered Electroresponsive Scaffold for Controlled Lactate Release

This protocol is based on a method for creating a scaffold capable of releasing lactate in response to electrical stimulation[3].

Materials:

-

Poly(lactic acid) (PLA)

-

Chloroform

-

Acetone

-

This compound

-

Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS)

-

Ethanol

-

Water

Procedure:

-

Electrospinning of PLA Layers:

-

Fabricate three separate PLA microfiber mats by electrospinning a 16.6 wt% PLA solution in a 2:1 chloroform:acetone mixture. These will form the first, third, and fifth layers.

-

-

Deposition of Lactate Layer:

-

Prepare a this compound solution (e.g., 15% w/v) in a 9:1 water:ethanol mixture.

-

Spin-coat this solution onto the first PLA layer to create the second layer.

-

-

Deposition of Conductive Polymer Layer:

-

Spin-coat a PEDOT:PSS solution onto the third PLA layer to form the fourth, electroresponsive layer.

-

-

Assembly of the Five-Layered Scaffold:

-

Carefully stack the layers in the following order: PLA, this compound, PLA, PEDOT:PSS, PLA.

-

-

Lactate Release Quantification:

-

Place the scaffold in a Tris buffer solution (pH 7.3) at 37°C.

-

To induce release, apply a fixed voltage (e.g., -0.5 V) for a specified duration.

-

Quantify the released lactate at different time intervals using an L-lactic acid assay kit and UV-vis spectroscopy.

-

Signaling Pathways and Mandatory Visualizations

L-lactate influences tissue regeneration through several key signaling pathways. The controlled release of this compound from a scaffold is hypothesized to activate these pathways, leading to enhanced therapeutic outcomes.

Lactate-Mediated Angiogenesis via HIF-1α Stabilization

In normoxic conditions, the hypoxia-inducible factor 1-alpha (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs) and subsequently degraded. Lactate can inhibit PHDs, leading to the stabilization of HIF-1α. Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

Lactate-Induced Neurogenesis and Angiogenesis via NF-κB Pathway

Lactate accumulation has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This involves the translocation of the p65 subunit of NF-κB into the nucleus, where it upregulates the transcription of growth factors like VEGF and basic Fibroblast Growth Factor (bFGF), promoting both angiogenesis and neurogenesis[4].

Experimental Workflow for Evaluating this compound Scaffolds

The following diagram outlines a logical workflow for the comprehensive evaluation of tissue engineering scaffolds incorporating this compound.

Conclusion and Future Directions

The incorporation of this compound into tissue engineering scaffolds represents a promising strategy to harness the regenerative potential of the lactate anion. While direct studies are limited, the wealth of data on L-lactate's role in promoting angiogenesis, modulating inflammation, and influencing cell fate provides a strong rationale for its use. The experimental protocols and signaling pathways detailed in this guide offer a foundational framework for researchers to explore this exciting area. Future research should focus on fabricating scaffolds with controlled release kinetics of this compound and conducting comprehensive in vitro and in vivo studies to elucidate its specific effects on various cell types and tissues. Such investigations will be crucial in translating the therapeutic potential of this compound from preliminary studies to clinical applications in regenerative medicine.

References

- 1. The effects of lactate and acid on articular chondrocytes function: Implications for polymeric cartilage scaffold design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering Poly(lactic Acid)-Based Scaffolds for Abundant, Sustained, and Prolonged Lactate Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering Poly(lactic Acid)-Based Scaffolds for Abundant, Sustained, and Prolonged Lactate Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactate potentiates angiogenesis and neurogenesis in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Potassium L-Lactate on Yeast Fermentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental effects of potassium L-lactate on yeast fermentation, with a particular focus on Saccharomyces cerevisiae. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the multifaceted interactions of this compound with yeast physiology, metabolism, and genetic regulation. This document synthesizes current scientific knowledge to offer detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Introduction